5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid
Description
5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is a fused heterocyclic compound characterized by an imidazo[1,2-a]pyridine core substituted with a methoxy group at the 5-position and a carboxylic acid group at the 3-position. Its ethyl ester derivative (CAS: 2117388-70-0) has a molecular formula of C₁₁H₁₂N₂O₃, a molecular weight of 220.22 g/mol, and a predicted density of 1.24 g/cm³ . The compound’s acidity (pKa ≈ 4.40) suggests moderate solubility in aqueous environments, making it suitable for synthetic applications in medicinal chemistry and drug development .
Properties
Molecular Formula |
C9H8N2O3 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
5-methoxyimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-4-2-3-7-10-5-6(9(12)13)11(7)8/h2-5H,1H3,(H,12,13) |
InChI Key |
MUASMYGSJSNNQW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and subsequent functional group modifications to introduce the methoxy and carboxylic acid groups .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Synthesis and Structure-Activity Relationship
The synthesis of 5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid involves several straightforward chemical reactions. Typically, it can be synthesized from commercially available starting materials through methods such as:
- Reaction of 2-aminopyridine with ethyl 2-chloroacetoacetate : This step is followed by saponification to yield the carboxylic acid.
- Formation of amide derivatives : The carboxylic acid can be converted into various amide analogues using classical coupling reactions like EDC-mediated coupling.
These synthetic routes allow for the generation of a diverse library of imidazo[1,2-a]pyridine derivatives that can be screened for biological activity against pathogens such as Mycobacterium tuberculosis (Mtb) .
Research indicates that this compound exhibits significant anti-tubercular activity. A study reported that derivatives of imidazo[1,2-a]pyridine showed minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating Mtb strains. Notably, some compounds derived from this scaffold demonstrated superior potency compared to existing clinical candidates like PA-824 .
Table 1: Antitubercular Activity of Selected Compounds
| Compound | MIC (μM) | Activity Against Mtb Strains |
|---|---|---|
| Compound 18 | <0.03 | Highly potent against MDR and XDR strains |
| Compound 13 | 0.4–26 | Moderate potency; different mechanism of action |
| PA-824 | >14 | Less effective against certain resistant strains |
This table summarizes the comparative efficacy of selected compounds derived from the imidazo[1,2-a]pyridine scaffold against Mycobacterium tuberculosis, highlighting the potential of these compounds in addressing drug-resistant TB.
Broader Applications in Antimicrobial Research
Beyond tuberculosis, derivatives of this compound have been evaluated for their antimicrobial properties against other pathogens. For example, certain hydrazides derived from this compound exhibited promising activity against Gram-positive and Gram-negative bacteria . The versatility in modifying the chemical structure allows researchers to tailor compounds for specific antimicrobial targets.
Case Studies and Future Directions
Several case studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in clinical settings:
- Case Study 1 : A series of compounds were tested in vivo using mouse models infected with Mtb. The results indicated a significant reduction in bacterial load after treatment with specific derivatives at varying doses .
- Case Study 2 : Structural modifications led to the discovery of new analogues that demonstrated enhanced potency and reduced toxicity profiles compared to traditional antibiotics .
Future research should focus on optimizing these compounds through medicinal chemistry approaches to improve their pharmacokinetic properties and expand their therapeutic applications beyond tuberculosis to include other infectious diseases.
Mechanism of Action
The mechanism of action of 5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylic acid groups play a crucial role in binding to these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Electronic Effects
The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent position and electronic nature. Key analogs include:
- Methoxy vs.
- Anti-inflammatory Activity : The 2-phenyl derivative (6-methyl variant) demonstrated superior anti-inflammatory activity, emphasizing the role of substituent bulkiness and position .
Decarboxylative Coupling:
5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid’s reactivity was compared to unsubstituted analogs in decarboxylative cross-coupling with chlorobenzene:
Amide and Hydrazide Formation:
The 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide (yield: 27.16%) formed thiazolidine amides (e.g., 4a: 304 M⁺) via reflux with ketones . The 5-methoxy variant’s reactivity in similar reactions remains unstudied but could differ due to methoxy’s electron-donating nature.
Spectroscopic Distinctions
- ¹H-NMR : The 2-methyl derivative (4a) shows δ 2.44 ppm for the methyl group, while the 2-ethyl-2-methyl variant (4b) exhibits δ 1.04–1.99 ppm for ethyl chains . The 5-methoxy derivative’s methoxy proton is expected near δ 3.8–4.0 ppm.
- IR : All analogs share characteristic CONH (1662 cm⁻¹) and C=O (1690 cm⁻¹) stretches, but the 5-methoxy group may introduce additional C-O vibrations near 1250 cm⁻¹ .
Biological Activity
5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound based on recent research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.
Overview of the Compound
This compound features a fused bicyclic structure comprising an imidazole ring and a pyridine ring. The methoxy group at the 5-position enhances its biological activity by influencing its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins within microbial and cancer cells. For instance:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting essential enzymes in bacterial cells, leading to cell death. Its structure allows it to bind effectively to active sites on these enzymes, disrupting their normal function.
- Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication through similar mechanisms that involve enzyme inhibition.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by targeting pathways involved in cell survival and proliferation .
Antimicrobial Activity
Recent studies have highlighted the efficacy of this compound against various pathogens. For example:
- Mycobacterium tuberculosis : The compound has shown promising results against both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. It acts by targeting the MmpL3 protein, which is crucial for bacterial membrane integrity .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines:
- In vitro studies demonstrated significant cytotoxicity against several cancer types, with IC50 values indicating effective concentration levels for inducing cell death.
Case Studies
One notable study involved the synthesis of novel derivatives of imidazo[1,2-a]pyridine-3-carboxylic acid, which were evaluated for their anti-TB activity. The study reported that compounds with specific modifications exhibited enhanced potency against M. tuberculosis, with some derivatives showing up to a 99% reduction in bacterial load in mouse models after treatment .
Q & A
Q. What are the common synthetic routes for 5-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid?
The compound is typically synthesized via oxidation or condensation reactions. For example, oxidation of imidazo[1,2-a]pyridine derivatives using reagents like potassium permanganate or chromium trioxide under controlled temperatures and inert atmospheres can yield the carboxylic acid moiety. Alternatively, condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds forms the heterocyclic core, followed by methoxy group introduction .
Q. Which spectroscopic techniques are employed to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, confirming the methoxy group and heterocyclic framework. Infrared (IR) spectroscopy identifies carboxylic acid (C=O stretch) and aromatic C-H vibrations. High-performance liquid chromatography (HPLC) or gas chromatography (GC) with purity thresholds (>95% by GC) ensures batch consistency .
Q. What biological activities have been investigated for this compound?
Studies highlight antimicrobial, antiviral, and anticancer potential. For instance, derivatives of imidazo[1,2-a]pyridines inhibit cancer cell proliferation by targeting kinase pathways or DNA synthesis. Biological assays often involve in vitro cytotoxicity testing (e.g., MTT assays) and microbial growth inhibition studies .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Optimize temperature, solvent polarity, and catalyst loading. For example, one-pot synthesis methods (e.g., using palladium catalysts) reduce intermediate isolation steps, enhancing efficiency. Inert atmospheres (N₂/Ar) minimize side reactions, while microwave-assisted synthesis accelerates reaction kinetics .
Q. How to resolve contradictions in purity data across synthesis batches?
Cross-validate analytical methods: Combine GC/HPLC for purity assessment with mass spectrometry (MS) to detect trace impurities. Adjust recrystallization solvents (e.g., ethanol/water mixtures) to remove by-products. Compare retention times and spectral data against reference standards .
Q. What strategies enable regioselective functionalization of the imidazo[1,2-a]pyridine core?
Use directing groups (e.g., methoxy or halogens) to control electrophilic substitution patterns. Transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows site-specific aryl/heteroaryl group introduction. Computational modeling (DFT) predicts reactive sites for rational design .
Q. What mechanistic insights explain its biological activity?
Molecular docking studies suggest interactions with enzyme active sites (e.g., topoisomerase II or viral proteases). Structure-activity relationship (SAR) analyses reveal that the methoxy group enhances membrane permeability, while the carboxylic acid moiety facilitates hydrogen bonding with biological targets. In vivo pharmacokinetic studies assess bioavailability and metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
